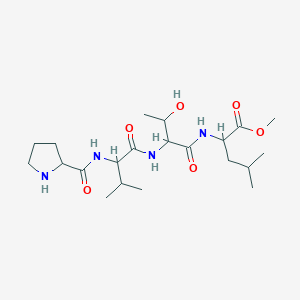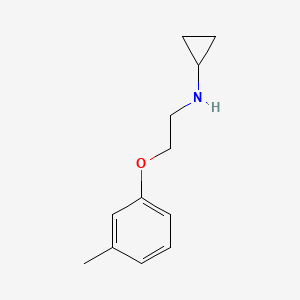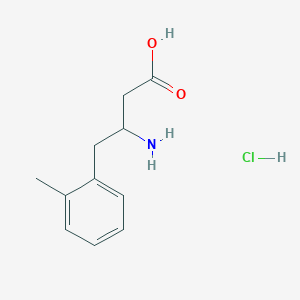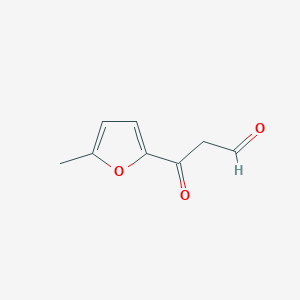![molecular formula C11H15NO B12111950 Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- CAS No. 88653-54-7](/img/structure/B12111950.png)
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is a bicyclic compound with a unique structure that includes a nitrile group and a ketone group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitrile and ketone groups are then introduced through subsequent functional group transformations .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, oxidation, and nitrile formation under controlled conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- involves its interaction with various molecular targets. The nitrile and ketone groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[2.2.1]heptane-1-carbonyl chloride: This compound has a carbonyl chloride group instead of a nitrile group.
Uniqueness: Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is unique due to the presence of both nitrile and ketone groups, which provide distinct reactivity and versatility in chemical synthesis .
Propriétés
Numéro CAS |
88653-54-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-9(2)10(3)4-5-11(9,7-12)6-8(10)13/h4-6H2,1-3H3 |
Clé InChI |
SEBZADWFIXJMGC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCC1(CC2=O)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
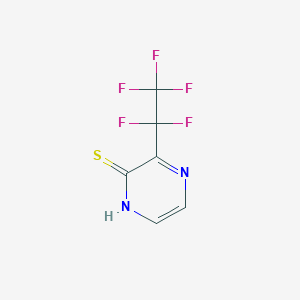
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
